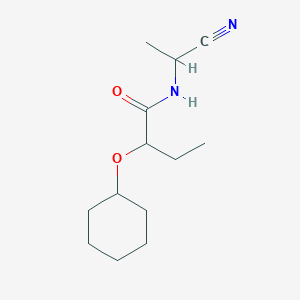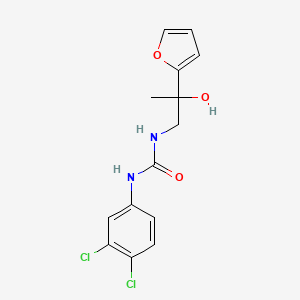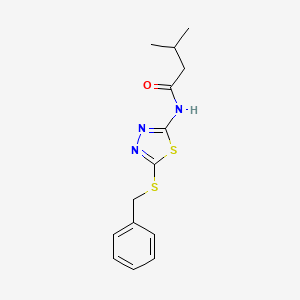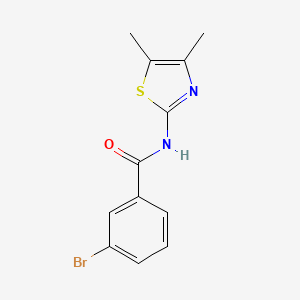
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide, also known as CXB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have potential applications in a variety of scientific research fields. One of the most promising applications of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is in the treatment of cancer. Studies have shown that N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and inflammation. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that promote inflammation. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have analgesic properties, making it a potential treatment for pain. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is also relatively stable, allowing it to be stored for extended periods of time. One limitation of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. One area of research is the development of more efficient synthesis methods for N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. Another area of research is the optimization of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide's use in cancer treatment, including the development of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide-based drug delivery systems. Additionally, more research is needed to fully understand the mechanism of action of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide involves the reaction of 2-cyclohexyloxy-1-chloropropane with potassium cyanide in the presence of a phase transfer catalyst. The resulting product is then reacted with butanoyl chloride to yield N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. The yield of this reaction is typically around 70%, making it a relatively efficient method for synthesizing N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-2-cyclohexyloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-12(13(16)15-10(2)9-14)17-11-7-5-4-6-8-11/h10-12H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMKYKSDSORQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C#N)OC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)

![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/no-structure.png)



![N-[1-[1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2424474.png)
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)
![2-Ethoxy-6-[(mesitylamino)methyl]phenol](/img/structure/B2424480.png)
![N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2424481.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424483.png)
